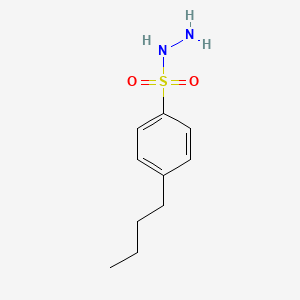

4-Butylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butylbenzenesulfonohydrazide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 .

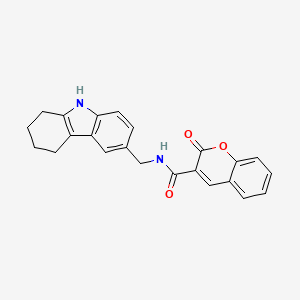

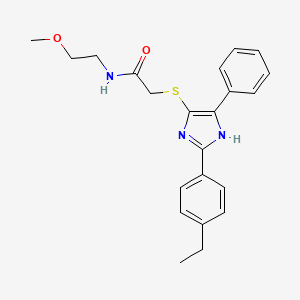

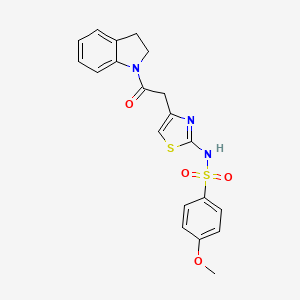

Molecular Structure Analysis

The molecular structure of 4-Butylbenzenesulfonohydrazide consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Treatment of Organic Contaminants

Studies on the environmental occurrence, fate, and behavior of various organic contaminants, including parabens and pharmaceuticals, offer insights into how compounds like 4-Butylbenzenesulfonohydrazide might behave in aquatic environments. For example, the review by (Haman et al., 2015) explores the occurrence and fate of parabens in aquatic environments, highlighting the importance of understanding the environmental impact of synthetic organic compounds.

Advanced Oxidation Processes for Degradation

Research on advanced oxidation processes (AOPs) for the degradation of contaminants, such as acetaminophen, provides a framework for considering how 4-Butylbenzenesulfonohydrazide might be degraded or utilized in environmental remediation efforts. The work by (Qutob et al., 2022) reviews the degradation pathways and biotoxicity of acetaminophen by-products, highlighting the role of AOPs in treating water contaminants.

Bioremediation and Environmental Microbiology

The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers, as reviewed by (Lueders, 2016), points to the potential for microbial degradation of complex organic compounds. This research area could inform applications of 4-Butylbenzenesulfonohydrazide in bioremediation or its susceptibility to microbial degradation.

Adsorption and Environmental Cleanup

The use of lignin and lignin-based materials for adsorption, as discussed by (Suhas et al., 2007), and the review on methylene blue adsorption by low-cost adsorbents by (Rafatullah et al., 2010) illustrate the broader context of using organic compounds in environmental cleanup. These studies highlight the potential for exploring 4-Butylbenzenesulfonohydrazide as an adsorbent or in the development of adsorbent materials.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that benzenesulfonyl hydrazides can interact with various biochemical entities

Mode of Action

Benzenesulfonyl hydrazides are known to participate in reactions at the benzylic position . They can undergo free radical reactions, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Benzenesulfonyl hydrazides can influence various chemical reactions of cells

Pharmacokinetics

The molecular weight of 4-Butylbenzenesulfonohydrazide is 228.31 , which could influence its bioavailability and pharmacokinetic properties

Result of Action

It’s known that benzenesulfonyl hydrazides can contribute to the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics

Eigenschaften

IUPAC Name |

4-butylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-9-5-7-10(8-6-9)15(13,14)12-11/h5-8,12H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWNHBPMUKEOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)

![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)